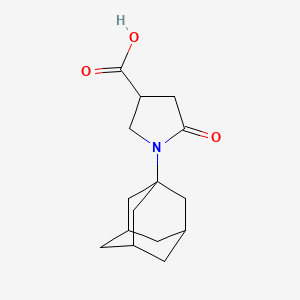

1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid is a compound with the molecular formula C15H21NO3 and a molecular weight of 263.337. It is a derivative of 5-oxopyrrolidine-3-carboxylic acids, which are known for their analgesic and antihypoxic effects .

Synthesis Analysis

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, including 1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid, are prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The compounds are synthesized by heating without a solvent or refluxing in EtOH (i-PrOH) with a catalytic amount of glacial HOAc .Molecular Structure Analysis

The structures of these compounds are confirmed using PMR and IR spectroscopic data . IR spectra show characteristic bands for stretching vibrations of lactam carbonyl at 1705 – 1688 cm –1 and broad absorption bands of OH that are obviously involved in intermolecular H-bonds (IMHB) at 3150 – 3050 .Chemical Reactions Analysis

The chemical reactions of these compounds involve cyclization of 2-methylenesuccinic acid with various amines . The reaction yields 1-substituted 5-oxopyrrolidine-3-carboxylic acids .Physical And Chemical Properties Analysis

1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid is a white or cream-tinted white crystalline solid that is soluble in EtOH, MeCN, and other organic solvents .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-inflammatory Applications

Adamantane derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory activities. For instance, a study developed novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, demonstrating good to moderate activities against Gram-positive bacteria and marked antifungal activity against Candida albicans. Additionally, these compounds exhibited dose-dependent anti-inflammatory activity in vivo, suggesting their potential as therapeutic agents (Kadi et al., 2007).

Materials Science and Polymer Applications

In materials science, adamantane-containing polyamide-imides (PAIs) were prepared, showcasing high thermal stability, good solubility in various organic solvents, and the ability to form transparent, flexible films. These properties highlight the utility of adamantane derivatives in developing advanced materials with potential applications in electronics and coatings (Liaw & Liaw, 2001).

Catalysis and Structural Chemistry

Adamantane-based compounds have also been explored for their catalytic properties and as structural elements in metal-organic frameworks (MOFs). For example, molybdenum trioxide hybrids decorated with adamantane derivatives demonstrated reversible transformations between solid and soluble states, serving as efficient catalysts for various oxidation reactions in the liquid phase. This "reaction-induced self-separating" (RISS) catalyst concept offers a unique approach to combining the advantages of homogeneous and heterogeneous catalysis (Lysenko et al., 2019).

Medicinal Chemistry

In medicinal chemistry, adamantane derivatives have been synthesized with potential antibacterial and antifungal properties. For instance, broad-spectrum antibacterial activity was observed for certain N′-heteroarylidene-1-carbohydrazide derivatives of adamantane, showing potent activity with minimal inhibitory concentration (MIC) values suggesting their promise as antibacterial agents (Al-Wahaibi et al., 2020).

Propiedades

IUPAC Name |

1-(1-adamantyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-13-4-12(14(18)19)8-16(13)15-5-9-1-10(6-15)3-11(2-9)7-15/h9-12H,1-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMJBMAALOQKMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4CC(CC4=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2748655.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate](/img/structure/B2748660.png)

![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2748661.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]prop-2-enamide](/img/structure/B2748663.png)

![4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2748668.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2748672.png)